molecular formula C16H10O2 B11877334 5-Phenylnaphthalene-1,4-dione CAS No. 33522-29-1

5-Phenylnaphthalene-1,4-dione

Cat. No.: B11877334
CAS No.: 33522-29-1
M. Wt: 234.25 g/mol
InChI Key: LUVNBFPWKLTVLZ-UHFFFAOYSA-N
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Description

5-Phenylnaphthalene-1,4-dione is a chemical compound with the molecular formula C16H10O2. It is a derivative of naphthoquinone, characterized by the presence of a phenyl group attached to the naphthalene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Phenylnaphthalene-1,4-dione can be synthesized through various methods. One common approach involves the Diels-Alder reaction between 1,4-naphthoquinone and phenylacetylene. This reaction typically requires a catalyst, such as a Lewis acid, and is conducted under reflux conditions in an appropriate solvent .

Another method involves the oxidative coupling of 1,4-naphthoquinone with benzene derivatives in the presence of an oxidizing agent like potassium permanganate or ceric ammonium nitrate. This reaction is usually carried out in an acidic medium to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also a key consideration in industrial processes .

Chemical Reactions Analysis

Types of Reactions

5-Phenylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Phenylnaphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Phenylnaphthalene-1,4-dione involves its interaction with cellular components, particularly through redox reactions. The quinone structure allows it to undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This property is exploited in its potential use as an anticancer agent, where the generation of ROS can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Phenylnaphthalene-1,4-dione is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and potentially introduce new properties not observed in the parent compound or other derivatives .

Properties

CAS No.

33522-29-1

Molecular Formula

C16H10O2

Molecular Weight

234.25 g/mol

IUPAC Name

5-phenylnaphthalene-1,4-dione

InChI

InChI=1S/C16H10O2/c17-14-9-10-15(18)16-12(7-4-8-13(14)16)11-5-2-1-3-6-11/h1-10H

InChI Key

LUVNBFPWKLTVLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=O)C=CC(=O)C3=CC=C2

Origin of Product

United States

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